N~3~-CYCLOHEPTYL-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
N~3~-CYCLOHEPTYL-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furyl and cycloheptyl groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of N3-CYCLOHEPTYL-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclocondensation reaction between an aminopyrazole and a suitable β-dicarbonyl compound.
Introduction of the furyl group: The furyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where an arylboronic acid bearing the furyl group is coupled with a halogenated pyrazolo[1,5-a]pyrimidine.
Cycloheptyl group attachment: The cycloheptyl group can be introduced through a nucleophilic substitution reaction, where a cycloheptylamine reacts with a suitable leaving group on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N~3~-CYCLOHEPTYL-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form a furanone derivative under suitable conditions.
Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced to form dihydropyrazolo[1,5-a]pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~3~-CYCLOHEPTYL-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique photophysical properties make it a candidate for use in organic light-emitting devices and other optical applications.
Biological Research: Its ability to interact with biological macromolecules makes it useful for studying protein-ligand interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of N3-CYCLOHEPTYL-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of key biological pathways, such as those involved in cell proliferation and survival .
Comparison with Similar Compounds
N~3~-CYCLOHEPTYL-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
N-cycloheptyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: This compound features a trifluoromethyl group, which can significantly alter its chemical and biological properties.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has nitro groups that enhance its energetic properties, making it suitable for use in energetic materials.
The uniqueness of N3-CYCLOHEPTYL-7-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-cycloheptyl-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-18(21-13-6-3-1-2-4-7-13)14-12-20-22-15(9-10-19-17(14)22)16-8-5-11-24-16/h5,8-13H,1-4,6-7H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIYQPSTYIWXTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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